3,4-Dimethyl-5-(trifluoromethyl)-1,2-oxazole
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Overview
Description
3,4-Dimethyl-5-(trifluoromethyl)-1,2-oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-5-(trifluoromethyl)-1,2-oxazole typically involves cycloaddition reactions. One common method is the (3+2) cycloaddition of nitrile oxides with alkynes, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for higher yields and purity. These methods would also focus on minimizing waste and reducing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-5-(trifluoromethyl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new alkyl or halogen group.
Scientific Research Applications
3,4-Dimethyl-5-(trifluoromethyl)-1,2-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 3,4-Dimethyl-5-(trifluoromethyl)-1,2-oxazole exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or materials science .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethyl-5-(2-nitro-4-(trifluoromethyl)phenylthio)-4H-1,2,4-triazole: This compound shares a similar trifluoromethyl group but has a different core structure.
Isoxazole Derivatives: These compounds have similar heterocyclic structures and are used in various applications, including as pharmaceuticals and agrochemicals.
Uniqueness
3,4-Dimethyl-5-(trifluoromethyl)-1,2-oxazole is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Properties
Molecular Formula |
C6H6F3NO |
---|---|
Molecular Weight |
165.11 g/mol |
IUPAC Name |
3,4-dimethyl-5-(trifluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C6H6F3NO/c1-3-4(2)10-11-5(3)6(7,8)9/h1-2H3 |
InChI Key |
SNGZSNSIVNMYLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)C(F)(F)F |
Origin of Product |
United States |
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